molecular formula C13H11BrMgO B3041580 Magnesium, bromo[2-(phenylmethoxy)phenyl]- CAS No. 328000-16-4

Magnesium, bromo[2-(phenylmethoxy)phenyl]-

Cat. No.: B3041580
CAS No.: 328000-16-4
M. Wt: 287.43 g/mol
InChI Key: WHVIUIJRSBHYEZ-UHFFFAOYSA-M
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Description

Magnesium, bromo[2-(phenylmethoxy)phenyl]- is a useful research compound. Its molecular formula is C13H11BrMgO and its molecular weight is 287.43 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium, bromo[2-(phenylmethoxy)phenyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium, bromo[2-(phenylmethoxy)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromo[2-(phenylmethoxy)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has demonstrated the utility of Magnesium, bromo[2-(phenylmethoxy)phenyl]-, and related magnesium derivatives in facilitating various chemical syntheses. For instance, magnesium derivatives have been used for the preparation of 2-arylated-1,4-phenylenediamines via palladium-catalyzed cross-coupling reactions, showcasing their role in organic synthesis and the development of complex chemical structures (Jensen & Knochel, 2002). Similarly, the reaction of bromo-2,4,6-triphenylbenzene with activated magnesium yielded novel Grignard reagents, illustrating the compound's versatility in forming unique chemical bonds and complexes (Krieck et al., 2009).

Material Science and Engineering

Magnesium-based compounds, including Magnesium, bromo[2-(phenylmethoxy)phenyl]-, have found applications in material science, particularly in the development of advanced materials and composites. Studies have explored magnesium hydroxide and magnesium oxide's unique properties, leading to broad opportunities for their use in various scientific and practical applications. These compounds have been characterized for their antibacterial properties, pollutant neutralization capabilities, and use in flame retardants and as components in membranes (Pilarska et al., 2017).

Biomedical Applications

In the biomedical field, magnesium and its compounds are recognized for their significance in health and disease. Magnesium plays a crucial role in supporting and sustaining life, being involved in over 600 enzymatic reactions. Its supplementation has shown benefits in the treatment of conditions such as preeclampsia, migraine, depression, and asthma (de Baaij et al., 2015). Additionally, magnesium-based biocomposites and alloys have been developed for applications in bone fixation, cardiovascular stents, and other medical devices, highlighting the importance of magnesium in advancing medical technologies (Ali et al., 2019).

Safety and Hazards

“Magnesium, bromo[2-(phenylmethoxy)phenyl]-” is a highly flammable liquid and vapor. It causes severe skin burns and eye damage, may cause respiratory irritation, reacts violently with water, and may form explosive peroxides .

Mechanism of Action

Properties

IUPAC Name

magnesium;phenylmethoxybenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVIUIJRSBHYEZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=[C-]2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328000-16-4
Record name 2-Benzyloxyphenylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.